Pyrrolidin-1-carbonitril

Übersicht

Beschreibung

Cyano-pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with a cyano group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Cyano-Pyrrolidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und als Gerüst für die Entwicklung bioaktiver Verbindungen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich antiviraler und anticanceriger Aktivitäten.

Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Cyano-Pyrrolidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so dessen Aktivität blockiert. Die Cyanogruppe spielt eine entscheidende Rolle bei der Stabilisierung der Wechselwirkung mit dem Zielprotein, wodurch die Potenz und Selektivität der Verbindung erhöht werden .

Wirkmechanismus

Target of Action

Pyrrolidine-1-carbonitrile is a nitrogen-containing heterocyclic compound Pyrrolidine derivatives have been reported to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, leading to various biological effects .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a core structure in pyrrolidine-1-carbonitrile, have been studied . These parameters, along with the compound’s stereochemistry, can influence its pharmacokinetic properties and bioavailability .

Result of Action

Pyrrolidine derivatives have been reported to exhibit several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects suggest that Pyrrolidine-1-carbonitrile may have similar potential.

Biochemische Analyse

Biochemical Properties

Pyrrolidine-1-carbonitrile, like other pyrrolidine derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the pyrrolidine derivative . For instance, some pyrrolidine derivatives have been shown to inhibit the activity of eukaryotic DNA polymerases .

Cellular Effects

Pyrrolidine-1-carbonitrile can have various effects on cells and cellular processes. For example, some pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Pyrrolidine-1-carbonitrile can vary with different dosages in animal models. Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyano-pyrrolidine can be synthesized through several methods. One common approach involves the cyclization of L-proline derivatives. For instance, L-proline can be acylated with thionyl chloride to form L-proline chloride, which is then reacted with ammonia to produce L-proline amide. This amide is further reacted with chloroacetyl chloride to obtain (2S)-N-chloracetyl-2-carbamoyl pyrrolidine, which undergoes dehydration with phosphorus oxychloride to yield (2S)-N-chloracetyl-2-cyano-pyrrolidine .

Industrial Production Methods: Industrial production of cyano-pyrrolidine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Cyano-Pyrrolidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Cyanogruppe kann unter bestimmten Bedingungen zu Carbonsäuren oxidiert werden.

Reduktion: Die Cyanogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu primären Aminen reduziert werden.

Substitution: Die Cyanogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Pyrrolidin-Derivate

Vergleich Mit ähnlichen Verbindungen

Cyano-Pyrrolidin kann mit anderen ähnlichen Verbindungen wie Pyrrolidin, Pyrrolizin und Pyrrolidin-2-on verglichen werden. Während all diese Verbindungen die Pyrrolidinringstruktur gemeinsam haben, ist Cyano-Pyrrolidin aufgrund des Vorhandenseins der Cyanogruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Dies macht Cyano-Pyrrolidin zu einem wertvollen Gerüst für die Entwicklung neuer bioaktiver Moleküle .

Ähnliche Verbindungen:

- Pyrrolidin

- Pyrrolizin

- Pyrrolidin-2-on

- Pyrrolidin-2,5-dione

- Prolinol

Biologische Aktivität

Pyrrolidine-1-carbonitrile (CAS Number: 1530-88-7) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores the biological activity of pyrrolidine-1-carbonitrile, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

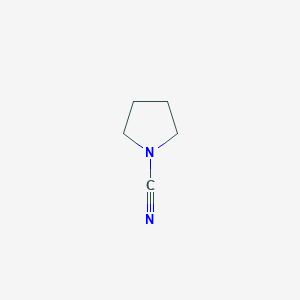

Chemical Structure and Properties

Pyrrolidine-1-carbonitrile is characterized by a five-membered ring structure containing a nitrogen atom and a cyano group. Its molecular formula is , with a molecular weight of 96.13 g/mol. The presence of the cyano group enhances its electrophilic character, making it a valuable building block for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals .

1. Neuroprotective Effects

Research indicates that derivatives of pyrrolidine-1-carbonitrile can interact with various biological targets, influencing pathways related to neuroprotection. For instance, studies have shown that modifications to the pyrrolidine ring can enhance selectivity and potency against specific enzymes or receptors involved in neurodegenerative diseases .

2. Anticancer Properties

Pyrrolidine-1-carbonitrile has demonstrated significant anticancer activity across various cancer cell lines. For example, certain derivatives were screened for their ability to inhibit cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results with IC50 values indicating effective cytotoxicity . Notably, compounds derived from pyrrolidine-1-carbonitrile have been identified as inhibitors of P-glycoprotein-mediated drug efflux, which is crucial for overcoming multidrug resistance in cancer therapy .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which can be attributed to its ability to modulate signaling pathways involved in inflammation. This activity makes pyrrolidine-1-carbonitrile a candidate for developing treatments for inflammatory diseases .

4. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including pyrrolidine-1-carbonitrile. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine-1-carbonitrile and its derivatives:

Synthesis and Modification

Pyrrolidine-1-carbonitrile serves as a versatile scaffold in drug design due to its ability to undergo various chemical transformations. Researchers have developed methods for synthesizing substituted pyrrolidines from proline derivatives, allowing for the introduction of diverse functionalities that can enhance biological activity .

Eigenschaften

IUPAC Name |

pyrrolidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYYOWARFCJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165192 | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-88-7 | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF8MV7L37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.